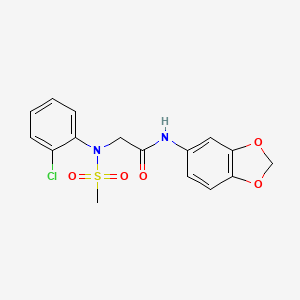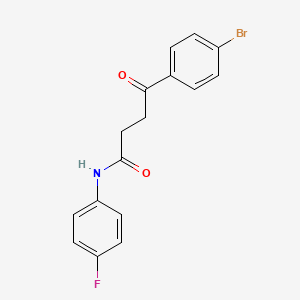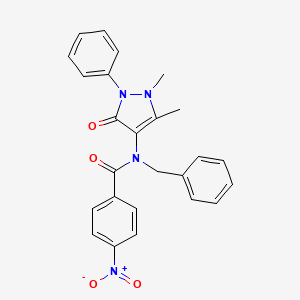![molecular formula C16H21ClN2 B3683634 spiro[3,4-dihydro-2H-pyrimido[1,2-a]indole-10,1'-cyclohexane];hydrochloride](/img/structure/B3683634.png)
spiro[3,4-dihydro-2H-pyrimido[1,2-a]indole-10,1'-cyclohexane];hydrochloride
Overview
Description
Spiro[3,4-dihydro-2H-pyrimido[1,2-a]indole-10,1’-cyclohexane];hydrochloride is a complex heterocyclic compound that features a spiro linkage between a pyrimidoindole and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3,4-dihydro-2H-pyrimido[1,2-a]indole-10,1’-cyclohexane];hydrochloride typically involves the annulation of a pyrimidine ring to an indole derivative. One common method is the three-component reaction involving ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides. This reaction proceeds through a Sonogashira coupling followed by a [3+3] cyclocondensation .
Industrial Production Methods
Industrial production of this compound may involve the use of ytterbium-catalyzed cascade cyclization, which allows for the efficient formation of the pyrimidoindole core. This method involves the reaction of indoles, terminal alkynes, and aromatic aldehydes under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Spiro[3,4-dihydro-2H-pyrimido[1,2-a]indole-10,1’-cyclohexane];hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the indole or pyrimidine rings, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Spiro[3,4-dihydro-2H-pyrimido[1,2-a]indole-10,1’-cyclohexane];hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antifungal and antiviral properties.
Industry: Utilized in the creation of organic luminescent materials due to its unique fluorescent properties.
Mechanism of Action
The mechanism of action of spiro[3,4-dihydro-2H-pyrimido[1,2-a]indole-10,1’-cyclohexane];hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar pyrimidine-indole core but differ in the annulated ring structure.
Pyrido[1,2-a]indoles: These compounds have a pyridine ring instead of a pyrimidine ring, leading to different chemical properties and applications.
Uniqueness
Spiro[3,4-dihydro-2H-pyrimido[1,2-a]indole-10,1’-cyclohexane];hydrochloride is unique due to its spiro linkage, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
spiro[3,4-dihydro-2H-pyrimido[1,2-a]indole-10,1'-cyclohexane];hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2.ClH/c1-4-9-16(10-5-1)13-7-2-3-8-14(13)18-12-6-11-17-15(16)18;/h2-3,7-8H,1,4-6,9-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDTWAFIGJNWNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C3=CC=CC=C3N4C2=NCCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B3683555.png)
![4-bromo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3683560.png)

![(5E)-5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B3683572.png)
![2-[N-(2-ETHOXYPHENYL)BENZENESULFONAMIDO]-N-(4-FLUOROPHENYL)ACETAMIDE](/img/structure/B3683575.png)

![N-[2-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-methoxybenzamide](/img/structure/B3683585.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B3683590.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B3683592.png)
![3-methyl-4-{5-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B3683610.png)
![methyl 4-{5-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}-3-methylbenzoate](/img/structure/B3683631.png)

![4-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B3683645.png)
![ethyl 3-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]-2-cyanoacrylate](/img/structure/B3683653.png)
